

commercial availability of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1332972

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-5-(trifluoromethyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-5-(trifluoromethyl)phenylboronic acid**, a critical reagent in modern organic synthesis and medicinal chemistry. This document details its commercial availability, physicochemical properties, key applications, and detailed experimental protocols.

Commercial Availability

2-Fluoro-5-(trifluoromethyl)phenylboronic acid is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs.

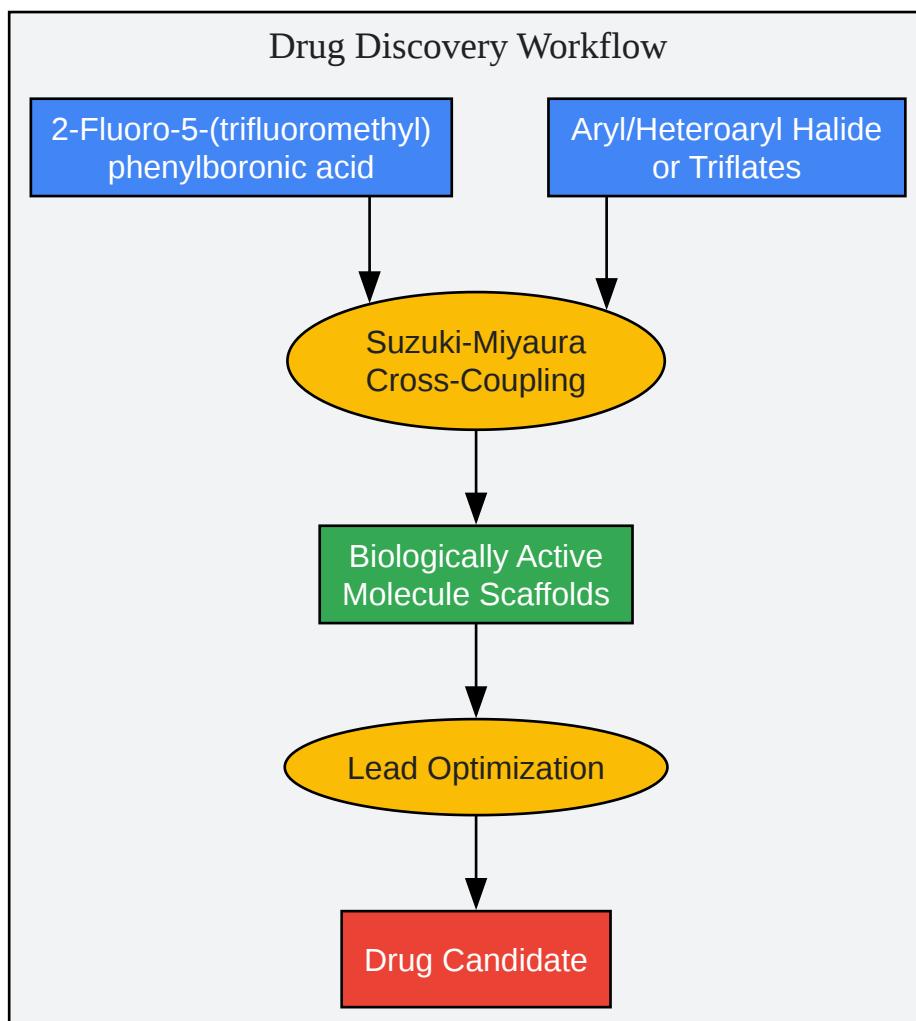
Supplier	Purity	Available Quantities
Sigma-Aldrich	Information not specified	Discontinued, contact for assistance
CymitQuimica	97%	1g, 5g, 10g, 25g, 100g [1]
Chem-Impex	98 - 105%	1g, 5g [2]
Frontier Specialty Chemicals	Information not specified	Contact for sizing
TCI Chemicals	Information not specified	1g, 5g [3]

Physicochemical and Structural Data

A thorough understanding of the compound's properties is essential for its effective application in synthesis.

Property	Value
CAS Number	352535-96-7 [2]
Molecular Formula	C ₇ H ₅ BF ₄ O ₂ [1] [2]
Molecular Weight	207.92 g/mol [2]
Appearance	White to off-white crystalline powder [2]
Melting Point	104-109 °C
InChI Key	KUHVVLFCTMTYGR-UHFFFAOYSA-N [1]
SMILES String	OB(O)c1cc(ccc1F)C(F)(F)F

Core Applications in Synthesis and Drug Discovery


2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a versatile building block, primarily utilized for its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[2\]](#) This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's reactivity and the properties of the resulting molecules. [2][4] In drug discovery, the incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[4][5][6]

Key applications include:

- Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of biologically active compounds.[2][7]
- Antitumor Agents: It is used in the preparation of inhibitors of kinesin spindle protein (KSP), which are being investigated as potential antitumor agents.[8]
- Agrochemicals: This boronic acid derivative is a valuable building block in the development of new agrochemicals.[2]
- Advanced Materials: Its unique electronic properties make it suitable for applications in advanced materials and sensor technology.[2]

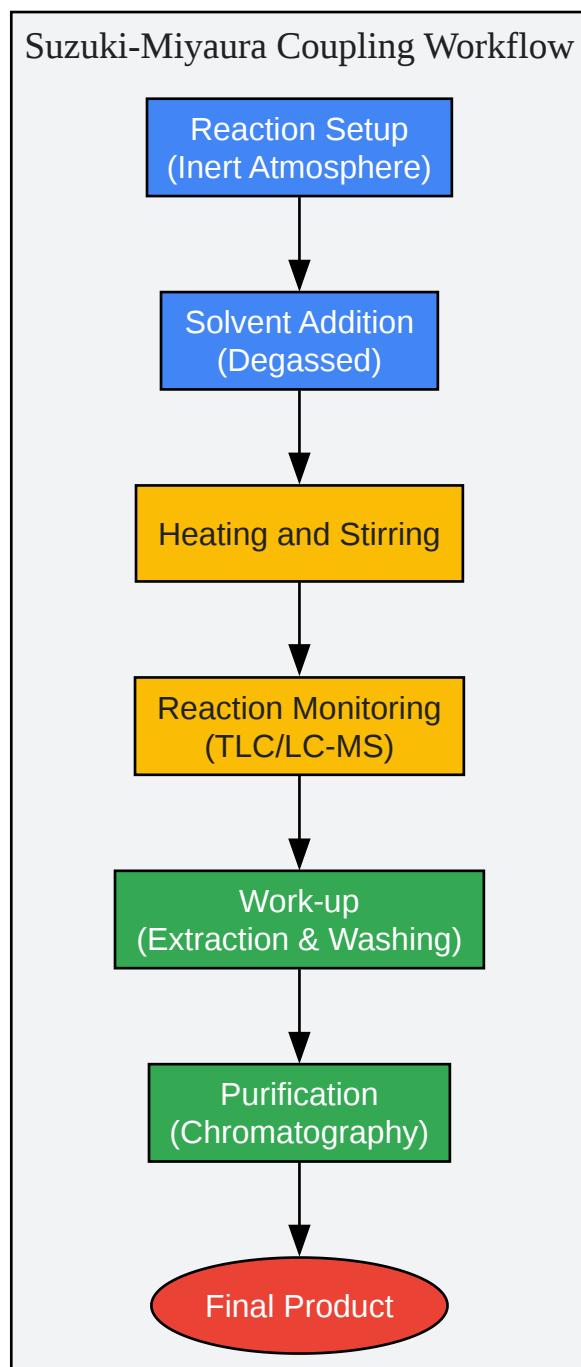
The logical workflow for utilizing this compound in a drug discovery context is illustrated below.

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug discovery.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using **2-Fluoro-5-(trifluoromethyl)phenylboronic acid**. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.


General Procedure for Suzuki-Miyaura Coupling:

- Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol), **2-Fluoro-5-(trifluoromethyl)phenylboronic acid** (1.2-

1.5 mmol), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 mmol), and a base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2.0-3.0 mmol).[9]

- Solvent Addition: Add a degassed solvent, such as a mixture of toluene, dioxane, or DMF with water.[9]
- Reaction Conditions: Heat the mixture to the appropriate temperature (typically between 60-110 °C) and stir for the required time (ranging from 3 to 12 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).[9]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[9]
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[9]

The general workflow for this experimental procedure is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-5-(trifluoromethyl)phenylboronic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 8. 2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | 352535-96-7 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [commercial availability of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332972#commercial-availability-of-2-fluoro-5-trifluoromethyl-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com